5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-cyclopropyl-2-methylpyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methanol
- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methanamine
- 5-(Cyclopropyl-2-methylpyrazol-3-yl)methylprop-2-enamide
Uniqueness
5-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a cyclopropyl group and a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(5-cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-7(8-11-12-9(10)15-8)4-6(13-14)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJYEGLHHBTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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